6-Nitro-2,3-diphenylquinoxaline
Overview
Description
6-Nitro-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-Nitro-2,3-diphenylquinoxaline has been reported in several studies. One method involves the condensation of substituted o-phenylene diamines with benzil . Another method involves the Buchwald–Hartwig amination reaction . A third method involves the reaction of 2,3-dichloroquinoxaline with thiourea .
Molecular Structure Analysis
The molecular structure of 6-Nitro-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a nitro group attached at the 6 position .
Chemical Reactions Analysis
6-Nitro-2,3-diphenylquinoxaline can undergo various chemical reactions. For example, 2,3-dihydroxyquinoxaline can undergo an electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .
Physical And Chemical Properties Analysis
6-Nitro-2,3-diphenylquinoxaline has a molecular weight of 327.3 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 71.6 Ų . It also has a density of 1.3±0.1 g/cm³, a boiling point of 483.6±40.0 °C at 760 mmHg, and a flash point of 246.3±27.3 °C .
Scientific Research Applications
Application 1: Accelerated Formation of 2,3-Diphenylquinoxalines
- Summary of Application : The accelerated formation of 2,3-diphenylquinoxalines in microdroplets generated in a nebulizer has been investigated .
- Methods of Application : This was investigated by competition experiments in which equimolar quantities of 1,2-phenylenediamine and a 4-substituted homologue compete to condense with benzil .
- Results or Outcomes : A structure-reactivity relationship in the form of a Hammett correlation has been found by analyzing the ratio of 2,3-diphenylquinoxaline and the corresponding substituted-2,3-diphenylquinoxaline .
Application 2: Optoelectrochemical Study
- Summary of Application : 2,3-diphenylquinoxaline amine derivatives have been synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
- Methods of Application : A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .
- Results or Outcomes : The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .
Application 3: Biological and Pharmacological Studies
- Summary of Application : Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The outcomes also vary widely, but in general, quinoxaline derivatives have shown promise in a variety of therapeutic areas .
Application 4: Synthesis of Quinoxaline Derivatives
- Summary of Application : Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies .
- Methods of Application : One common method involves the condensation of aromatic diamines and dicarbonyl derivatives .
- Results or Outcomes : The result of these reactions is a variety of quinoxaline derivatives, each with potentially unique properties and applications .
Application 5: Antithrombotic Activity
- Summary of Application : Quinoxalinone derivatives have been patented for their antithrombotic activity .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The outcomes also vary widely, but in general, quinoxalinone derivatives have shown promise in a variety of therapeutic areas .
Application 6: Optoelectrochemical Study
- Summary of Application : 2,3-diphenylquinoxaline amine derivatives have been synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
- Methods of Application : A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .
- Results or Outcomes : The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .
Safety And Hazards
Future Directions
The future directions for the research and development of 6-Nitro-2,3-diphenylquinoxaline and its derivatives could involve the exploration of their potential therapeutic uses, given their diverse biological activities . Additionally, the development of more sustainable and efficient methods for their synthesis could be another area of focus .
properties
IUPAC Name |
6-nitro-2,3-diphenylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJFEWWENJXUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322984 | |
Record name | 6-nitro-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2,3-diphenylquinoxaline | |
CAS RN |
7466-45-7 | |
Record name | 7466-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diphenyl-6-nitroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.